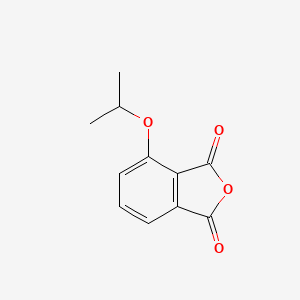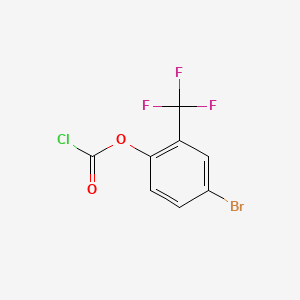
3-(3-Chloro-4-methoxyphenyl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-methoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C10H9ClO2 It is a derivative of acrylaldehyde, featuring a chloro and methoxy substituent on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylaldehyde typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with an appropriate acrylating agent under controlled conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products. The use of automated systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: 3-(3-Chloro-4-methoxyphenyl)acrylic acid.
Reduction: 3-(3-Chloro-4-methoxyphenyl)propanol.
Substitution: 3-(3-Methoxy-4-methoxyphenyl)acrylaldehyde.
科学研究应用
3-(3-Chloro-4-methoxyphenyl)acrylaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)acrylaldehyde: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde: Features a hydroxy group instead of a methoxy group, potentially altering its chemical properties and applications.
Uniqueness
3-(3-Chloro-4-methoxyphenyl)acrylaldehyde is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC 名称 |
(E)-3-(3-chloro-4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9ClO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-7H,1H3/b3-2+ |
InChI 键 |
KKFHAVJLNMBXAO-NSCUHMNNSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C=O)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)



![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
